3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide
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Overview
Description
3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the molecular formula C5H12N2O2S. It belongs to the class of thiadiazolidines, which are characterized by a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with sulfur dioxide and a suitable nitrogen source. One common method is the cyclization of isopropylamine with sulfur dioxide and hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiadiazolidine derivatives with different oxidation states.
Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiadiazolidine derivatives .
Scientific Research Applications
3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The sulfur and nitrogen atoms in the ring play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide: Similar in structure but lacks the isopropyl group.
3,4-Disubstituted 1,2,5-thiadiazolidines: These compounds have different substituents on the ring, leading to variations in their chemical properties and applications.
Uniqueness
This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
Molecular Formula |
C5H12N2O2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C5H12N2O2S/c1-4(2)5-3-6-10(8,9)7-5/h4-7H,3H2,1-2H3 |
InChI Key |
UBCCTBNQLVQLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNS(=O)(=O)N1 |
Origin of Product |
United States |
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